CJC-1295 -

CJC-1295

Catalog Number: EVT-242467
CAS Number:
Molecular Formula: C152H252N44O42
Molecular Weight: 3367.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CJC-1295 was developed through modifications of the natural growth hormone-releasing hormone, incorporating structural changes that enhance its pharmacokinetic properties. It belongs to a class of compounds known as peptide hormones, specifically targeting the growth hormone-releasing hormone receptor. The compound is often used in clinical research to explore its potential therapeutic applications in conditions associated with growth hormone deficiency and metabolic disorders.

Synthesis Analysis

Methods of Synthesis

CJC-1295 can be synthesized using several methods:

  1. Solid-Phase Synthesis: This method involves immobilizing a C-terminal substituted fluorescein protecting group on an epoxy compound, followed by sequential addition of amino acids. This approach allows for high purity and stability in yield, making it suitable for industrial production .
  2. Liquid-Phase Synthesis: In this method, dipeptide precursors are synthesized first, followed by a series of reactions to form CJC-1295. This technique offers high yield and flexibility in adjusting reaction conditions .
  3. Solid-Liquid Phase Synthesis: This hybrid approach combines elements from both solid and liquid-phase methods, optimizing the synthesis process further .
  4. Biosynthesis: Genetic engineering techniques can also be employed to produce CJC-1295 in expression systems like Escherichia coli, ensuring high purity and quality through careful control of each synthesis step .

Technical Details

The synthesis involves multiple steps including purification processes such as column chromatography and quality control measures like mass spectrometry and nuclear magnetic resonance to confirm structural integrity and purity .

Molecular Structure Analysis

Structure

CJC-1295 is composed of 30 amino acids with a specific sequence that enhances its binding affinity to the growth hormone-releasing hormone receptor. Its structure includes modifications that prevent enzymatic degradation, thus prolonging its activity within the body.

Data

The molecular formula for CJC-1295 is C151H246N44O42SC_{151}H_{246}N_{44}O_{42}S, with a molecular weight of approximately 3370 Daltons. The peptide's structure includes an albumin-binding domain that contributes to its extended half-life in circulation .

Chemical Reactions Analysis

Reactions

CJC-1295 primarily functions by mimicking the action of natural growth hormone-releasing hormone. Upon administration, it binds to the growth hormone-releasing hormone receptor on pituitary cells, triggering intracellular signaling pathways that promote the synthesis and release of growth hormone.

Technical Details

The activation of cyclic adenosine monophosphate signaling pathways leads to increased transcription of genes associated with growth hormone production. The peptide's resistance to enzymatic degradation allows it to maintain effective concentrations in the bloodstream over extended periods, enhancing its physiological impact .

Mechanism of Action

CJC-1295 exerts its effects by binding to the growth hormone-releasing hormone receptor, activating downstream signaling pathways that culminate in increased secretion of growth hormone from the anterior pituitary gland. This process involves:

  1. Binding: CJC-1295 binds with high affinity to the receptor.
  2. Signal Transduction: Activation leads to increased levels of cyclic adenosine monophosphate within cells.
  3. Growth Hormone Release: Enhanced signaling results in elevated release of growth hormone into circulation, which can influence various metabolic processes .
Physical and Chemical Properties Analysis

Physical Properties

CJC-1295 is typically presented as a white powder when lyophilized. It is soluble in water and exhibits stability under proper storage conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in aqueous solutions.
  • Stability: Resistant to enzymatic degradation compared to natural peptides.
  • pH Sensitivity: Stability across a range of pH levels typical for physiological environments.

Analyses often focus on determining solubility, pH, and amino acid composition through methods such as high-performance liquid chromatography and mass spectrometry .

Applications

CJC-1295 has garnered interest for various scientific applications:

  1. Growth Hormone Deficiency Research: Used in clinical studies investigating treatments for individuals with insufficient endogenous growth hormone production.
  2. Metabolic Regulation Studies: Investigated for its potential role in enhancing muscle mass, improving insulin sensitivity, and promoting fat metabolism.
  3. Anti-Aging Research: Explored for applications related to age-related declines in growth hormone levels, potentially benefiting muscle retention and metabolic health .
Introduction to CJC-1295: Contextualizing Growth Hormone-Releasing Hormone Analogs

Historical Development of Synthetic GHRH Analogues

The development of CJC-1295 emerged from decades of research into GHRH physiology and peptide engineering:

  • Natural GHRH Limitations: Native human GHRH (1-44-NH₂) exhibits an extremely short plasma half-life (approximately 7-50 minutes) due to rapid enzymatic degradation by dipeptidyl peptidase IV (DPP-IV) and other proteases. This instability prevented practical clinical applications despite its potent growth hormone-releasing activity [1] [4]. Initial analogs like sermorelin (GHRH 1-29) retained biological activity but still required multiple daily injections due to short half-lives, compromising patient compliance and therapeutic efficacy.

  • Evolution of Analog Designs: Researchers systematically modified the GHRH structure to enhance stability. Early strategies included:

  • N-terminal modifications (e.g., tyrosine to D-alanine substitution at position 2) to resist DPP-IV cleavage
  • C-terminal amidation to reduce carboxypeptidase degradation
  • Strategic amino acid substitutions (e.g., glutamine for asparagine at position 8, alanine for glycine at position 15, leucine for methionine at position 27) to enhance receptor binding affinity and reduce oxidation susceptibility [1]. These modifications culminated in the creation of the "Modified GRF (1-29)" backbone that forms the structural basis of CJC-1295 without DAC.

  • ConjuChem's Innovation: Canadian biotech company ConjuChem Biotechnologies pioneered the Drug Affinity Complex (DAC) technology platform in the early 2000s. By applying this technology to Modified GRF (1-29), they created CJC-1295 DAC (also designated CJC-1295 with DAC). This version incorporates a reactive maleimidopropionyl group at the C-terminal lysine residue, enabling covalent binding to albumin upon administration [1]. The DAC technology represented a paradigm shift in peptide half-life extension, moving beyond traditional approaches like PEGylation.

  • Clinical Validation Milestones: Phase I clinical trials demonstrated unprecedented pharmacokinetic improvements. A landmark 2006 study published in the Journal of Clinical Endocrinology & Metabolism revealed that a single subcutaneous injection of CJC-1295 (30-60 μg/kg) increased mean plasma GH concentrations by 2- to 10-fold for over 6 days and IGF-1 levels by 1.5- to 3-fold for 9-11 days [5]. This magnitude and duration of effect represented a quantum leap over previous GHRH analogs, validating the DAC approach.

Table 1: Evolution of Key GHRH Analogs Leading to CJC-1295

CompoundStructural FeaturesHalf-Life Extension StrategyKey Limitations
GHRH (1-44)Native sequenceNoneMinutes (rapid enzymatic cleavage)
SermorelinTruncated 1-29 sequenceReduced cleavage sitesShort half-life (~10-20 mins)
Modified GRF 1-29D-Ala², Gln⁸, Ala¹⁵, Leu²⁷ substitutionsDPP-IV resistance, stability enhancementStill requires multiple daily doses
CJC-1295 (with DAC)Modified GRF 1-29 + Lys³⁰-MaleimidopropionylCovalent albumin bindingProlonged action up to 8 days

Pharmacological Rationale for CJC-1295 Design

CJC-1295 embodies three revolutionary pharmacological design strategies that synergistically address the limitations of natural GHRH and earlier analogs:

  • Albumin-Binding DAC Technology:The defining innovation in CJC-1295 is the incorporation of the Drug Affinity Complex (DAC) at the C-terminus. This moiety features a maleimidopropionyl group attached to the epsilon-amino group of an additional C-terminal lysine residue (Lys³⁰). Following subcutaneous injection, the maleimide group rapidly forms a stable, covalent thioether bond with cysteine-34 of circulating albumin. This conjugation profoundly alters the pharmacokinetic profile:
  • Molecular Weight Shift: The peptide transitions from ~3.6 kDa to ~66-69 kDa (albumin-bound), dramatically reducing renal filtration and clearance [1] [6]
  • Protease Protection: Surface-bound presentation shields the peptide from proteolytic enzymes, extending functional persistence
  • Sustained Release: Acts as a circulating reservoir, gradually releasing active peptide over timePharmacokinetic studies established an elimination half-life of 5.8-8.1 days in humans, compared to minutes for unmodified GHRH [5]. Albumin binding increased mean residence time from hours to approximately 6-8 days, enabling weekly rather than daily dosing.
  • Receptor-Targeted Amino Acid Substitutions:Beyond half-life extension, CJC-1295 incorporates specific amino acid modifications to enhance receptor interaction and signal transduction:
  • D-Alanine at Position 2: Prevents N-terminal degradation by DPP-IV without compromising receptor activation. D-amino acids resist enzymatic cleavage while maintaining spatial orientation of receptor-binding domains [1] [10]
  • Glutamine at Position 8: Replaces asparagine to enhance stability under physiological conditions and potentially improve hydrogen bonding with the GHRH receptor
  • Alanine at Position 15: Substitutes for glycine in the flexible central region, potentially altering conformational dynamics to favor active receptor binding
  • Leucine at Position 27: Replaces oxidation-prone methionine, eliminating a key degradation pathway and improving stability during storage and in circulation [1]These modifications collectively increase binding affinity to the GHRH receptor (GHRHR) while maintaining the natural pulsatile secretion pattern of growth hormone, unlike direct GH administration which suppresses endogenous pulsatility.
  • Preservation of Physiological Pulsatility:A critical pharmacological achievement of CJC-1295 is its ability to amplify endogenous GH pulses rather than creating constant elevation. The albumin-bound complex slowly releases active peptide fragments that bind pituitary GHRHR, triggering intracellular cAMP production and GH transcription. This design maintains the hypothalamic control of pulsatility while elevating baseline and pulse amplitude:
  • Amplified Endogenous Pulses: Clinical studies demonstrated 2-10 fold increases in GH pulse amplitude without altering pulse frequency [5]
  • Downstream IGF-1 Sustention: IGF-1 elevation persists beyond measurable CJC-1295 concentrations due to the hepatic "recording" of enhanced GH pulsatility [3] [5]
  • Cumulative Effect: Multiple doses produce a cumulative increase in IGF-1 levels, indicating enhanced somatotroph responsiveness rather than receptor desensitization [5]

Table 2: Structural and Functional Analysis of CJC-1295 Modifications

Modification SiteStructural ChangeFunctional RationalePharmacological Impact
N-terminal (Position 2)Tyr → D-AlaDPP-IV cleavage resistanceIncreased plasma stability
Central Region (Position 8)Asn → GlnEnhanced hydrogen bonding potentialImproved receptor binding affinity
Central Region (Position 15)Gly → AlaAltered conformational flexibilityOptimized receptor interaction kinetics
C-terminal Region (Position 27)Met → LeuOxidation resistanceImproved storage stability and in vivo persistence
C-terminal ExtensionAddition of Lys³⁰-MaleimidopropionylCovalent albumin bindingHalf-life extension to ~8 days (vs minutes in GHRH)

The molecular architecture of CJC-1295 (molecular formula: C₁₆₅H₂₆₉N₄₇O₄₆; molecular weight: 3647.250 g·mol⁻¹) integrates these innovations into a single chemical entity [1]. Its design represents a sophisticated application of Class II GPCR ligand modification strategies, which include D-amino acid substitutions, stability-enhancing residue replacements, and circulation-stabilizing moieties [10]. By extending half-life through physiological protein binding rather than synthetic polymers like polyethylene glycol (PEG), CJC-1295 maintains a more natural distribution profile while minimizing potential immunogenicity concerns associated with artificial polymers.

The pharmacological profile of CJC-1295 thus emerges from the synergistic integration of: 1) receptor-targeted sequence optimization, 2) enzymatic stability enhancements, and 3) macromolecular half-life extension. This multi-faceted approach transformed GHRH from a pharmacological curiosity into a practical therapeutic agent with sustained activity, establishing a new paradigm for peptide hormone analog development.

Table 3: Key Class II GPCR Modification Strategies Exemplified by CJC-1295

Modification StrategyApplication in CJC-1295Therapeutic Advantage
D-amino acid substitutionD-Ala² at N-terminusResistance to DPP-IV degradation
Stabilizing residue swapMet²⁷ → Leu substitutionElimination of oxidation-sensitive residue
C-terminal modificationAmidation & Lys³⁰ extensionEnhanced stability and conjugation site
Macromolecule conjugationMaleimidopropionyl-DAC for albumin bindingProlonged half-life via reduced renal clearance
Receptor affinity optimizationGln⁸, Ala¹⁵ substitutionsImproved binding to GHRH receptor

Chemical Compounds Mentioned:

  • Growth Hormone-Releasing Hormone (GHRH)
  • Sermorelin
  • Modified GRF (1-29)
  • CJC-1295 (DAC:GRF)
  • Insulin-like Growth Factor 1 (IGF-1)
  • Growth Hormone Secretagogues
  • Albumin
  • Dipeptidyl Peptidase IV (DPP-IV)
  • Drug Affinity Complex (DAC)
  • Maleimidopropionyl

Properties

Product Name

CJC-1295

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C152H252N44O42

Molecular Weight

3367.9 g/mol

InChI

InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)/t79-,80-,81+,82-,83-,84-,85+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,117-,118-,119-,120-/m0/s1

InChI Key

XOZMWINMZMMOBR-HRDSVTNWSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.